

# An In-depth Technical Guide to N,N-di(tert-

butoxycarbonyl)methylamine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of N,N-di(tert-butoxycarbonyl)methylamine, a di-protected form of methylamine. Due to the limited availability of specific experimental data for this compound, this guide also includes data for the closely related and well-characterized compound, di-tert-butyl iminodicarboxylate, to provide valuable comparative insights.

### **Chemical Properties and Data**

N,N-di(tert-butoxycarbonyl)methylamine, also known as di-tert-butyl N-methyliminodicarboxylate, is a derivative of methylamine where the nitrogen atom is protected by two tert-butoxycarbonyl (Boc) groups. This protection strategy is common in organic synthesis to modulate the reactivity of the amine group.

Table 1: Physicochemical Properties



Property	N,N-di(tert- butoxycarbonyl)methylami ne (Predicted/Inferred)	Di-tert-butyl iminodicarboxylate (Experimental)
Molecular Formula	C11H21NO4	C10H19NO4[1]
Molecular Weight	231.29 g/mol	217.26 g/mol [1]
Appearance	Expected to be a white solid or colorless oil	White solid[1]
Melting Point	Data not available	119-121 °C[1]
Boiling Point	Data not available	Data not available
Solubility	Expected to be soluble in organic solvents	Soluble in organic solvents[1]

Table 2: Spectroscopic Data (Expected for N,N-di(tert-butoxycarbonyl)methylamine)

Technique	Expected Peaks
¹H NMR	Singlet around 3.0-3.3 ppm (N-CH₃); Singlet around 1.5 ppm (t-butyl)
<sup>13</sup> C NMR	Resonance around 153 ppm (C=O); Resonance around 80-82 ppm (quaternary C of t-butyl); Resonance for N-CH <sub>3</sub> ; Resonance for methyls of t-butyl
IR Spectroscopy	Strong C=O stretch around 1700-1750 cm <sup>-1</sup> ; C-N stretch; Absence of N-H stretch
Mass Spectrometry	Molecular ion peak (M+) or related ions (e.g., [M+Na]+)

### **Synthesis and Reactivity**

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability in various conditions and its straightforward removal under acidic

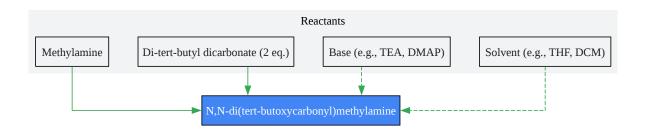


conditions[2][3].

#### 2.1. Synthesis

The synthesis of N,N-di(tert-butoxycarbonyl)methylamine would typically involve the reaction of methylamine with two equivalents of di-tert-butyl dicarbonate (Boc<sub>2</sub>O) in the presence of a base.

Diagram 1: Synthesis of N,N-di(tert-butoxycarbonyl)methylamine



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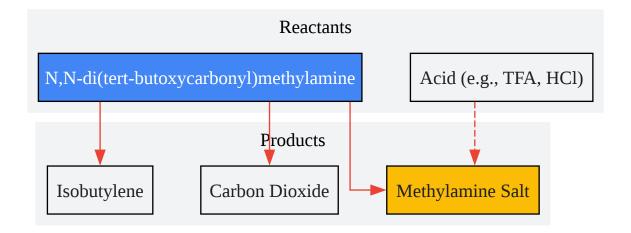
General synthetic scheme for N,N-di(Boc)methylamine.

#### 2.2. Reactivity and Deprotection

The two Boc groups render the nitrogen atom non-nucleophilic and non-basic. The primary reactivity of this compound involves the deprotection of the Boc groups to regenerate the methylamine. This is typically achieved under acidic conditions.

Diagram 2: Deprotection of N,N-di(tert-butoxycarbonyl)methylamine





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Acid-catalyzed deprotection of N,N-di(Boc)methylamine.

### **Experimental Protocols**

Detailed experimental protocols for the synthesis and deprotection of the specific title compound are not readily available in the literature. However, the following general procedures for the protection and deprotection of primary amines can be adapted.

3.1. General Protocol for N,N-di-Boc Protection of a Primary Amine

This protocol is based on general procedures for the di-protection of primary amines.

- Reaction Setup: A primary amine is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM).
- Addition of Base: A base, typically a non-nucleophilic amine like triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP) as a catalyst, is added to the solution.
- Addition of Boc Anhydride: At least two equivalents of di-tert-butyl dicarbonate (Boc<sub>2</sub>O) are added to the reaction mixture, often portion-wise to control the reaction temperature.
- Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting amine is consumed.



- Workup and Purification: The reaction is quenched with water or a mild aqueous acid. The
  organic layer is separated, washed, dried, and concentrated. The crude product is then
  purified by column chromatography on silica gel to yield the N,N-di-Boc protected amine.
- 3.2. General Protocol for Acid-Catalyzed Deprotection of N,N-di-Boc Amines

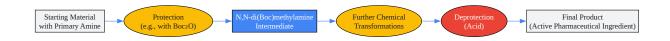
This protocol is a standard procedure for the removal of Boc protecting groups.

- Reaction Setup: The N,N-di-Boc protected amine is dissolved in an appropriate solvent, such as dichloromethane (DCM) or dioxane.
- Addition of Acid: A strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in an organic solvent, is added to the solution. A typical condition is a 1:1 mixture of TFA and DCM.
- Reaction Monitoring: The reaction is stirred at room temperature, and the progress is monitored by TLC. The deprotection is usually rapid, often completing within a few hours.
- Workup: The solvent and excess acid are removed under reduced pressure. The resulting amine salt can often be precipitated by the addition of a non-polar solvent like diethyl ether.

### **Applications in Drug Development**

Protected amines like N,N-di(tert-butoxycarbonyl)methylamine are crucial intermediates in multi-step organic synthesis, a cornerstone of drug development. By temporarily masking the reactivity of the amine group, other chemical transformations can be selectively performed on other parts of a molecule.

Diagram 3: Role in a Multi-step Synthesis Workflow



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Workflow illustrating the use of a di-Boc protected amine.



The use of a di-protected amine allows for a high degree of control in complex synthetic routes, enabling the construction of intricate molecular architectures found in many modern pharmaceuticals. The methyl group in N,N-di(tert-butoxycarbonyl)methylamine can be a key structural element in the final drug molecule.

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#### References

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